Benzenesulfonic acid, 3-(sulfoamino)-
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Overview
Description
Benzenesulfonic acid, 3-(sulfoamino)- is an organosulfur compound with the molecular formula C6H7NO6S2. It is a derivative of benzenesulfonic acid, where a sulfoamino group is attached to the benzene ring. This compound is known for its strong acidic properties and is soluble in water and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, 3-(sulfoamino)- can be synthesized through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum). The reaction involves the addition of sulfur trioxide to benzene, forming benzenesulfonic acid. The sulfoamino group can be introduced through subsequent reactions involving sulfonamide derivatives .
Industrial Production Methods
Industrial production of benzenesulfonic acid, 3-(sulfoamino)- typically involves the use of fuming sulfuric acid to achieve higher yields. The process is carried out under controlled temperatures to ensure the stability of the compound and to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-(sulfoamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfoamino group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfoamino group directs the incoming electrophile to specific positions on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Sulfur trioxide and fuming sulfuric acid are commonly used for sulfonation reactions
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted benzene compounds .
Scientific Research Applications
Benzenesulfonic acid, 3-(sulfoamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-(sulfoamino)- involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfoamino group can interact with molecular targets, such as enzymes and proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound, which lacks the sulfoamino group.
Sulfanilic acid: Contains an amino group instead of a sulfoamino group.
p-Toluenesulfonic acid: A derivative with a methyl group on the benzene ring
Uniqueness
Benzenesulfonic acid, 3-(sulfoamino)- is unique due to the presence of the sulfoamino group, which imparts distinct chemical properties and reactivity compared to other sulfonic acids. This makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
113468-01-2 |
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Molecular Formula |
C6H7NO6S2 |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
3-(sulfoamino)benzenesulfonic acid |
InChI |
InChI=1S/C6H7NO6S2/c8-14(9,10)6-3-1-2-5(4-6)7-15(11,12)13/h1-4,7H,(H,8,9,10)(H,11,12,13) |
InChI Key |
BMBDQUJVSIYMCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NS(=O)(=O)O |
Origin of Product |
United States |
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